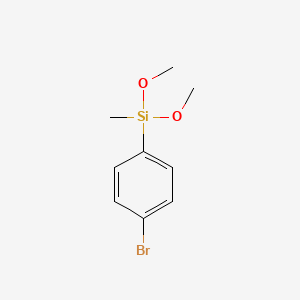

(4-Bromophenyl)dimethoxy(methyl)silane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-dimethoxy-methylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO2Si/c1-11-13(3,12-2)9-6-4-8(10)5-7-9/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBUCQFXRGKVFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C1=CC=C(C=C1)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO2Si | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Hydrolysis:in the Presence of Water and a Catalyst Acid or Base , the Methoxy Groups Och₃ on the Silicon Atom Are Sequentially Replaced by Hydroxyl Groups Oh , Forming Silanols. the Reaction Also Produces Methanol As a Byproduct.

Si-OCH₃ + H₂O ⇌ Si-OH + CH₃OH

The rate of hydrolysis is highly dependent on the pH of the medium. Under acidic conditions, the reaction is typically faster for silanes with fewer alkoxy groups, while under basic conditions, the rate increases with the number of alkoxy groups.

Condensation:the Newly Formed Silanol Groups Are Reactive and Can Condense with Other Silanols or with Remaining Methoxy Groups to Form Stable Silicon Oxygen Silicon Siloxane Bonds. This Process Releases Either Water or Methanol and is the Step That Leads to the Formation of a Cross Linked Polymer Network the Gel .

Stereochemical Aspects of Reactions Involving the Silicon Center

When the silicon atom in a silane is chiral, nucleophilic substitution reactions at the silicon center can proceed with either retention or inversion of configuration. Although this compound is not chiral, understanding the stereochemical pathways is crucial for designing stereoselective reactions with related chiral silanes.

The stereochemical outcome of nucleophilic substitution at silicon is highly dependent on several factors, including the nature of the leaving group, the attacking nucleophile, and the solvent. researchgate.net Generally, reactions can proceed through two main mechanistic pathways:

Sɴ2-Si Mechanism: This is a backside attack mechanism, analogous to the Sɴ2 reaction at a carbon center, which leads to inversion of the stereochemistry at the silicon atom. This pathway is favored by good leaving groups and strong, charge-neutral nucleophiles.

Pseudorotation Mechanism: This pathway involves the formation of a stable pentacoordinate intermediate (a trigonal bipyramidal structure). The nucleophile attacks the silicon center, and the leaving group departs from an apical position. Depending on the relative positions of the entering and leaving groups and the possibility of pseudorotation within the intermediate, this can lead to either retention or inversion of configuration. Retention of configuration is often observed with poor leaving groups and charged nucleophiles.

For reactions of alkoxysilanes like this compound, the stereochemical course can be complex. For example, alcoholysis reactions can proceed with either inversion or retention depending on the reaction conditions.

Mechanistic Investigations of Competitive Reaction Pathways and Selectivity Control

The reactivity of this compound is characterized by several competing reaction pathways, primarily hydrolysis and condensation. mdpi.comresearchgate.net The control of selectivity between these pathways is crucial for directing the outcome of a reaction, for instance, to favor the formation of stable silanols over immediate polymerization.

The relative rates of hydrolysis and condensation are strongly influenced by the reaction pH. gelest.com

Acidic Conditions: Under acidic conditions, the hydrolysis of alkoxysilanes is generally fast, while the condensation of the resulting silanols is relatively slow. This allows for the potential isolation or in situ utilization of silanol intermediates.

Basic Conditions: In contrast, basic conditions promote a faster rate of condensation compared to hydrolysis. This often leads directly to the formation of oligomers and polymers.

The nature of the substituents on the silicon atom also plays a significant role in modulating the reaction rates. The electron-withdrawing 4-bromophenyl group can influence the electrophilicity of the silicon center, thereby affecting the rates of both hydrolysis and condensation.

Kinetic studies of related alkoxysilanes using techniques such as NMR spectroscopy have provided insights into the individual rate constants of hydrolysis and condensation steps. nih.govresearchgate.net Such studies are essential for developing predictive models for the behavior of functionalized silanes like this compound and for designing synthetic strategies that selectively favor a desired reaction pathway. For example, by carefully controlling the pH and stoichiometry of water, it is possible to favor the formation of silanetriols from trialkoxysilanes.

Reactivity and Reaction Mechanisms of 4 Bromophenyl Dimethoxy Methyl Silane

Reactivity of the Aryl-Bromine Moiety

The aryl-bromine bond in (4-Bromophenyl)dimethoxy(methyl)silane is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. Its reactivity is primarily exploited through organometallic intermediates and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on aryl halides like this compound is generally challenging. The reaction requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) at the ortho and/or para positions to the leaving group (bromide). These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex.

The this compound molecule lacks such strong activating groups. The dimethoxy(methyl)silyl substituent is not sufficiently electron-withdrawing to facilitate the addition-elimination mechanism typical of SNAr reactions under standard conditions. Consequently, direct displacement of the bromide by common nucleophiles is not a synthetically viable pathway.

Formation of Organometallic Intermediates (e.g., Grignard, Organolithium, Organozinc)

A more common strategy to functionalize the aryl-bromine bond is through the formation of highly reactive organometallic intermediates.

Grignard Reagents: The reaction of this compound with magnesium metal, typically in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, can generate the corresponding Grignard reagent, (4-(dimethoxy(methyl)silyl)phenyl)magnesium bromide. The formation of Grignard reagents from aryl bromides is a well-established process. However, a potential complication is the reactivity of the Grignard reagent toward the methoxysilyl group of another molecule, which could lead to side products. Careful control of reaction conditions, such as temperature and addition rates, is crucial.

Organolithium Reagents: Treatment of this compound with strong organolithium bases, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) can lead to a lithium-halogen exchange reaction. This process is typically very fast and efficient for aryl bromides, yielding the highly nucleophilic (4-(dimethoxy(methyl)silyl)phenyl)lithium. This intermediate can then be reacted with a wide variety of electrophiles to introduce new functional groups at the para position of the phenyl ring.

Organozinc Reagents: Organozinc compounds can be prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt like zinc chloride (ZnCl₂). Alternatively, they can sometimes be formed directly from the aryl bromide and activated zinc metal. Arylzinc reagents are generally less reactive than their lithium or magnesium counterparts, which imparts greater functional group tolerance and makes them key partners in Negishi cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactivity (e.g., Suzuki-Miyaura, Sonogashira, Negishi, Buchwald-Hartwig)

The aryl-bromine bond is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. For this compound, this reaction would allow for the formation of a new carbon-carbon bond at the bromine-substituted position, leading to substituted biphenyl (B1667301) structures or other arylated products. The dimethoxysilyl group is generally stable under these conditions.

Sonogashira Coupling: The Sonogashira reaction couples aryl halides with terminal alkynes, utilizing a palladium catalyst and a copper(I) co-catalyst. This method would enable the synthesis of (4-(dimethoxy(methyl)silyl)phenyl)alkynes from this compound, which are valuable precursors for more complex conjugated systems.

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with an organic halide. This compound can serve as the aryl bromide component, reacting with various organozinc reagents (alkyl, vinyl, aryl, etc.) in the presence of a palladium or nickel catalyst. This reaction is known for its high functional group tolerance.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an aryl halide with an amine (primary or secondary, alkyl or aryl) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This would allow for the synthesis of various N-aryl compounds from this compound, introducing valuable amine functionalities.

Below is a representative table of typical conditions for these cross-coupling reactions with aryl bromides.

| Reaction | Coupling Partner | Catalyst/Ligand (Typical) | Base (Typical) | Solvent (Typical) |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, H₂O |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Piperidine | THF, DMF |

| Negishi | R-ZnX | Pd(PPh₃)₄, Pd(dppf)Cl₂ | None required | THF, Dioxane |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃/XPhos, RuPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane |

This table presents generalized conditions for aryl bromides. Specific conditions for this compound would require experimental optimization.

Radical Functionalization of the Aryl Bromide

While less common than metal-catalyzed pathways, the aryl-bromine bond can undergo reactions involving radical intermediates. These can be initiated photochemically, thermally with a radical initiator, or through single-electron transfer processes. For instance, in certain atom transfer radical addition (ATRA) reactions, the C-Br bond could be homolytically cleaved to generate an aryl radical, which could then participate in additions to alkenes or other radical trapping processes. However, such applications for this specific silane (B1218182) are not widely documented and would compete with the more efficient and selective cross-coupling methodologies.

Reactivity of the Dimethoxysilyl Group

The dimethoxy(methyl)silyl group is the key component for the material science applications of this compound, primarily through its participation in sol-gel processes.

Hydrolysis and Condensation Mechanisms in Sol-Gel Processes

The sol-gel process transforms alkoxysilanes into an inorganic silica (B1680970) or hybrid organic-inorganic network through a two-step mechanism: hydrolysis and condensation.

Applications and Material Science Integration of 4 Bromophenyl Dimethoxy Methyl Silane

Precursor in Hybrid Organic-Inorganic Materials Synthesis

Hybrid organic-inorganic materials combine the advantageous properties of both organic components (e.g., flexibility, processability) and inorganic components (e.g., thermal stability, rigidity) within a single material. mdpi.com (4-Bromophenyl)dimethoxy(methyl)silane serves as a key precursor in this field due to its ability to form a robust inorganic siloxane backbone while presenting a reactive organic group for further chemical transformations. nih.govnih.gov

The dimethoxy(methyl)silyl group of this compound is susceptible to hydrolysis and condensation reactions, which are the fundamental steps in the formation of polysiloxanes and silsesquioxanes. byk.commcmaster.ca Upon hydrolysis, the methoxy (B1213986) groups (-OCH₃) are replaced by hydroxyl groups (-OH), forming a reactive silanol (B1196071) intermediate. These silanols can then condense with other silanols or unreacted methoxy groups to form stable silicon-oxygen-silicon (Si-O-Si) bonds, which constitute the backbone of polysiloxanes. mdpi.com

Depending on the reaction conditions, this process can lead to various structures. Linear or branched polysiloxanes can be formed, where the 4-bromophenyl group is a pendant moiety along the siloxane chain. Alternatively, controlled hydrolysis and condensation can lead to the formation of more complex, three-dimensional structures known as silsesquioxanes. nih.gov In these structures, the (4-Bromophenyl)(methyl)siloxy units can arrange into cage-like or network structures, providing a well-defined nanoscale building block. The presence of the 4-bromophenyl group on the exterior of these structures makes them ideal platforms for creating highly functionalized nanomaterials through subsequent reactions like cross-coupling. researchgate.net

Table 1: Potential Polysiloxane and Silsesquioxane Structures from this compound

| Structure Type | Description | Key Feature from Precursor |

| Linear Polysiloxane | A chain-like polymer with a repeating [-Si(CH₃)(C₆H₄Br)-O-] unit. | Forms the inorganic backbone with pendant functional groups. |

| Branched Polysiloxane | A polysiloxane chain with additional branching points. | Can be controlled by reaction conditions and co-reactants. |

| Silsesquioxane | Cage-like or network structures with the empirical formula [RSiO₁.₅]ₙ. | The 4-bromophenyl group provides a reactive site on the surface. |

Mesoporous silica (B1680970) materials are characterized by their large surface area and ordered pore structures, making them valuable in catalysis, separation, and drug delivery. mdpi.comnih.gov this compound can be integrated into these materials through co-condensation with a primary silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS). nih.gov During the sol-gel process, the silane (B1218182) hydrolyzes and condenses alongside the TEOS, resulting in a silica framework where the (4-bromophenyl)(methyl)silyl groups are covalently incorporated into the pore walls.

This functionalization imparts new properties to the mesoporous silica. The bromophenyl groups can alter the surface polarity and hydrophobicity, which can be tuned to control the adsorption and release of guest molecules. osti.gov Furthermore, the bromine atom serves as a reactive site for post-synthesis modification, allowing for the grafting of more complex organic molecules within the mesoporous channels. nih.gov

Silica nanoparticles are widely used in various applications due to their stability, low toxicity, and ease of surface modification. nih.gov this compound can be used to functionalize the surface of pre-synthesized silica nanoparticles or be incorporated during their synthesis via methods like the Stöber process. nih.gov

The dimethoxysilyl group reacts with the silanol groups on the surface of the silica nanoparticles, forming a stable covalent bond. nih.gov This process results in a surface decorated with 4-bromophenyl groups. These functionalized nanoparticles can exhibit altered dispersibility in different solvents and can serve as platforms for further chemical reactions. For instance, the bromine atom can be used as a handle for attaching biomolecules, catalysts, or fluorescent probes via cross-coupling reactions, creating highly specialized nanoparticles for applications in nanomedicine and sensing. nih.govnih.gov

Organic-inorganic hybrid gels and xerogels are porous materials with a wide range of applications, including as coatings, sensors, and catalysts. scispace.commdpi.com The synthesis of these materials often involves the sol-gel process, where precursors like this compound can play a crucial role.

By hydrolyzing and condensing, the silane contributes to the formation of the inorganic silica network of the gel. The presence of the organic 4-bromophenyl group within this network imparts organic character to the resulting gel. The properties of the final xerogel, obtained after drying the wet gel, can be tailored by controlling the ratio of the organosilane to other silica precursors. The bromophenyl functionality within the gel matrix can be used to trap or react with other molecules, leading to functional materials with specific chemical or physical properties.

Monomer and Cross-linking Agent in Polymer Science and Engineering

In polymer science, this compound can function as both a monomer and a cross-linking agent, offering pathways to novel polymer architectures with enhanced properties. specialchem.comnih.gov

The dual functionality of this compound makes it a valuable component in the synthesis of graft and block copolymers.

Graft Copolymers: This silane can be incorporated into a polymer backbone, and the pendant 4-bromophenyl groups can then serve as initiation sites for the "grafting from" polymerization of a second monomer. cmu.edumdpi.com For example, the bromine atom can be converted into an atom transfer radical polymerization (ATRP) initiator, from which polymer chains can be grown. researchgate.net This results in a graft copolymer with a polysiloxane or other main chain and side chains of a different polymer.

Block Copolymers: While less direct, block copolymers can also be synthesized. For instance, a polymer chain can be end-functionalized with a group that can react with the silane. Alternatively, the bromophenyl group can be used in coupling reactions to link different polymer blocks together. kpi.uacmu.edu The incorporation of silane or siloxane units can significantly impact the properties of the resulting block copolymers, such as their thermal stability and morphology. kpi.uanih.gov

Table 2: Potential Strategies for Copolymer Synthesis

| Copolymer Type | Synthetic Strategy | Role of this compound |

| Graft Copolymer | "Grafting from" | Provides the functional backbone with initiation sites (bromine). |

| Graft Copolymer | "Grafting through" | Can be modified to act as a macromonomer. cmu.edu |

| Block Copolymer | End-capping and coupling | The bromophenyl group can participate in coupling reactions. |

The presence of the silane moiety in these copolymers can introduce desirable properties such as increased thermal stability, low-temperature flexibility, and altered surface properties.

The role of a cross-linking agent involves the formation of chemical bonds between polymer chains, leading to a three-dimensional network structure. sinosil.comijirset.com Silane cross-linking is a common method used to improve the mechanical strength, thermal stability, and chemical resistance of polymers. evonik.comsisib.com

This compound can act as a cross-linking agent through the hydrolysis and condensation of its dimethoxysilyl groups. If the silane is blended with a polymer that has reactive groups, or if it is grafted onto a polymer backbone, the subsequent exposure to moisture can trigger the hydrolysis of the methoxy groups to silanols. These silanols can then condense with each other or with other reactive sites on the polymer chains, forming stable Si-O-Si cross-links. This process is particularly relevant for polymers like polyethylene (B3416737) and in the curing of silicone rubbers. specialchem.com The 4-bromophenyl group remains as a functional part of the cross-linked network, potentially offering sites for further modifications or imparting specific properties like flame retardancy.

Cross-linking in Silicone Elastomers and Resins

Organofunctional silanes are integral to the cross-linking of polymers, a process that creates a three-dimensional network, enhancing mechanical strength, thermal stability, and chemical resistance. osti.govsinosil.com The mechanism for this compound would follow the established pathway for alkoxysilanes.

The process begins with the hydrolysis of the methoxy groups attached to the silicon atom in the presence of moisture. This reaction replaces the methoxy (-OCH₃) groups with hydroxyl (-OH) groups, forming a reactive silanol intermediate. gelest.comgarzantispecialties.comscispace.com These silanols are highly reactive and can then undergo condensation reactions. nih.gov They can either react with other silanol groups to form stable siloxane (Si-O-Si) bonds or with hydroxyl groups on the surface of inorganic fillers or substrates. nih.gov

In silicone elastomers and resins, this condensation reaction links different polymer chains together, forming a durable cross-linked network. gwunitedsilicones.com The methyl group on the silicon atom helps control the degree of cross-linking, while the bulky 4-bromophenyl group can impart rigidity and modify the thermal properties of the final material. The resulting Si-O-Si crosslink is known for its excellent durability against weathering, UV radiation, and temperature fluctuations.

The reactivity of the hydrolyzable groups is a key factor in the curing process. Methoxy groups, as present in this compound, tend to hydrolyze more rapidly than larger alkoxy groups like ethoxy groups. mdpi.com

Table 1: Comparison of Common Hydrolyzable Groups in Silanes

| Hydrolyzable Group | Formula | Relative Hydrolysis Rate | Byproduct |

| Methoxy | -OCH₃ | Fast | Methanol (B129727) |

| Ethoxy | -OCH₂CH₃ | Slow | Ethanol (B145695) |

| Acetoxy | -OCOCH₃ | Very Fast | Acetic Acid |

This table illustrates general reactivity trends for alkoxysilanes.

Surface Modification of Polymeric Substrates for Enhanced Properties

The dual functionality of this compound makes it a candidate for the surface modification of polymeric substrates. Organofunctional silanes are widely used to alter surface properties such as adhesion, wettability, and compatibility with other materials. sinosil.comevonik.comgantrade.com

The modification process involves applying the silane to a substrate that has hydroxyl groups on its surface (e.g., glass, minerals, or oxidized polymers). The dimethoxy(methyl)silyl group of the molecule first hydrolyzes to form silanols, which then covalently bond to the substrate surface via stable Si-O-Substrate linkages. garzantispecialties.comnih.gov

Once anchored, the molecule exposes its 4-bromophenyl group, fundamentally changing the surface chemistry. The aromatic ring can increase the surface's hydrophobicity and compatibility with other aromatic polymers. Furthermore, the bromine atom provides a reactive site for further functionalization, allowing for the grafting of other molecules onto the surface to achieve specific properties. This approach is a cornerstone of creating high-performance composite materials where strong interfacial bonding is critical. sinosil.com

Intermediate in Organic Synthesis and Fine Chemicals Production

The presence of the 4-bromophenyl group makes this compound a valuable intermediate in organic synthesis. Aryl halides are foundational building blocks for creating complex organic molecules through a variety of cross-coupling reactions. nih.gov

Utility in Aryl Functionalization and Diversification Reactions

The carbon-bromine bond on the phenyl ring is a key site for synthetic transformations. It can participate in numerous palladium-catalyzed cross-coupling reactions, allowing for the attachment of a wide range of organic fragments. This versatility enables the synthesis of a diverse array of substituted aromatic compounds.

Key reactions for aryl functionalization include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent to form a new carbon-carbon bond, connecting the bromophenyl group to another aryl or vinyl group. researchgate.net

Heck Reaction: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl-alkyne.

Buchwald-Hartwig Amination: Reaction with an amine to form an aryl-amine.

Stille Coupling: Reaction with an organotin reagent.

Through these reactions, the simple 4-bromophenyl starting material can be elaborated into complex structures for applications in pharmaceuticals, electronic materials, and specialty polymers. The silyl (B83357) group remains intact during many of these transformations, allowing for its properties to be incorporated into the final molecule.

Table 2: Common Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Reactant | Catalyst (Typical) | Bond Formed |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ | C-C (Aryl-Aryl) |

| Heck | Alkene | Pd(OAc)₂ | C-C (Aryl-Vinyl) |

| Sonogashira | Alkyne | PdCl₂(PPh₃)₂, CuI | C-C (Aryl-Alkyne) |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ | C-N (Aryl-Amine) |

This table provides examples of reactions applicable to the 4-bromophenyl functional group.

Generation of Novel Organosilicon Building Blocks and Synthons

This compound is itself an organosilicon building block, or synthon. By first modifying the 4-bromophenyl group via the reactions described above and then utilizing the reactivity of the silyl group, chemists can design and create novel, multifunctional organosilicon molecules. sinosil.com

For example, after performing a Suzuki coupling to replace the bromine with a different functional group (e.g., a fluorescent moiety or a polymerizable group), the resulting molecule can then be used as a monomer for polymerization or as a surface modifier with specific optical or reactive properties. Silylaryl halides, in general, are recognized as important precursors in synthetic chemistry. nih.govnih.govacs.org This step-wise functionalization provides a powerful strategy for constructing complex, tailor-made organosilicon materials.

Contributions to Self-Assembled Monolayers (SAMs) and Surface Coatings

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. Organosilanes are one of the most common classes of molecules used to create robust SAMs on hydroxylated surfaces like silicon wafers, glass, and metal oxides. gelest.comnih.gov

Formation of Chemically Anchored Layers on Substrates

The formation of a SAM using this compound begins with the hydrolysis and condensation of the dimethoxy(methyl)silyl group onto the substrate, a process similar to that described for surface modification. This creates a durable, covalent oxane bond (Si-O-Substrate) that anchors the molecules to the surface. gelest.com

Once anchored, the long-chain structure of the molecules, driven by intermolecular forces, encourages them to pack into a dense, ordered, one-molecule-thick layer. sae.org The result is a surface whose properties are no longer defined by the underlying substrate but by the exposed 4-bromophenyl terminal groups. Such a surface would exhibit altered hydrophobicity and chemical reactivity. The bromine atoms on the outer surface of the SAM create a reactive plane that can be used for subsequent chemical reactions, allowing for the precise engineering of surface functionality. rsc.org This technique is critical in fields like microelectronics, sensor development, and biotechnology. gelest.com

Design of Superhydrophobic or Superhydrophilic Surfaces

The creation of surfaces with extreme wetting characteristics, either repelling water (superhydrophobicity) or spreading it completely (superhydrophilicity), is of great interest for a multitude of applications ranging from self-cleaning coatings to anti-fogging surfaces. This compound plays a pivotal role not as a direct hydrophobicity-inducing agent, but as a versatile platform for the subsequent attachment of molecules that control surface energy.

The design strategy typically involves a two-step process:

Surface Anchoring : The dimethoxy(methyl)silyl group of the molecule readily reacts with hydroxyl (-OH) groups present on various inorganic substrates like glass, silicon wafers, and metal oxides. This reaction, which proceeds through hydrolysis and condensation, forms stable covalent bonds (e.g., Si-O-Substrate), effectively grafting a monolayer of the bromophenyl-functionalized silane onto the surface.

Post-Immobilization Functionalization : The exposed 4-bromophenyl group serves as a highly versatile chemical handle for further surface engineering through palladium-catalyzed cross-coupling reactions. This allows for the covalent attachment of a wide array of organic moieties that can drastically alter the surface energy.

Achieving Superhydrophobicity : To create a superhydrophobic surface, which requires both low surface energy and a specific micro/nano-scale roughness, the bromophenyl-modified surface can be reacted with molecules containing long alkyl or fluoroalkyl chains. For instance, a Sonogashira coupling reaction can be employed to attach long-chain terminal alkynes, or a Suzuki coupling can be used to introduce fluorinated arylboronic acids. The dense packing of these low-energy groups effectively repels water, leading to high water contact angles (>150°) and low sliding angles, characteristic of superhydrophobicity.

Inducing Superhydrophilicity : Conversely, to generate a superhydrophilic surface, the bromophenyl group can be functionalized with highly polar or charged molecules. For example, coupling reactions can be used to attach molecules terminated with polyethylene glycol (PEG), sulfonic acid, or quaternary ammonium (B1175870) groups. These groups have a strong affinity for water, causing water droplets to spread completely across the surface, resulting in a contact angle approaching 0°.

The table below summarizes the palladium-catalyzed reactions that can be employed for this purpose:

| Coupling Reaction | Reactant for Bromophenyl Group | Resulting Surface Functionality | Potential Application |

| Suzuki Coupling | Phenylboronic acid with fluoroalkyl chains | Superhydrophobic | Self-cleaning surfaces, anti-icing coatings |

| Sonogashira Coupling | Terminal alkynes with long alkyl chains | Superhydrophobic | Water-repellent textiles, anti-fouling surfaces |

| Heck Reaction | Alkenes with hydrophilic side chains (e.g., PEG-acrylate) | Superhydrophilic | Anti-fogging lenses, biomedical implants |

| Suzuki Coupling | Boronic acids with sulfonate groups | Superhydrophilic | High-performance liquid chromatography (HPLC) stationary phases |

This two-step modification approach offers exceptional control over the final surface properties, allowing for the rational design of materials with precisely tailored wettability.

Development of Functionalized Coatings and Films for Specific Applications

The versatility of this compound extends beyond wettability control to the development of a wide range of functionalized coatings and thin films. The ability to perform subsequent chemical transformations on the anchored bromophenyl group opens up possibilities for creating surfaces with specific chemical, electronic, or biological activities.

The foundational step remains the covalent attachment of the silane to a substrate, creating a stable and uniform base layer. The subsequent functionalization via cross-coupling reactions allows for the integration of performance-enhancing molecules.

Research Findings on Functional Coatings:

While research directly utilizing this compound for these specific applications is emerging, the principles are well-established in surface chemistry. The bromophenyl group acts as a universal anchor point for various functional molecules.

Coatings for Selective Adhesion : By patterning the initial silane monolayer and then performing site-selective cross-coupling reactions, surfaces with regions of differing functionality can be created. For example, a Suzuki coupling with a protein-repellent molecule like a PEG-functionalized boronic acid in one area, and with a cell-adhesive peptide sequence (via a suitable boronic acid derivative) in another, can produce patterned surfaces for cell culture and tissue engineering applications.

Sensor and Electronic Applications : The electronic properties of a surface can be tuned by coupling electroactive or photoactive molecules to the bromophenyl anchor. A Sonogashira coupling with an appropriate arylene ethynylene derivative, for instance, could be used to create thin films for organic electronics or chemical sensors. The covalent linkage ensures the stability and robustness of the functional layer.

Catalytic Surfaces : Immobilizing catalytic species onto a solid support is a key goal in heterogeneous catalysis. A bromophenyl-modified surface can be used to anchor transition metal catalysts or organocatalysts. For example, a ligand suitable for metal coordination can be attached via a Suzuki or Heck reaction, allowing for the subsequent chelation of a catalytically active metal ion.

The table below outlines potential applications based on the type of molecule coupled to the this compound-modified surface.

| Coupled Molecule Type | Example Reaction | Resulting Coating/Film Function | Specific Application Area |

| Biologically Active Molecules (e.g., peptides, carbohydrates) | Suzuki Coupling | Biocompatible and bioactive surfaces | Medical implants, biosensors, cell culture |

| Electroactive Organic Compounds | Sonogashira Coupling | Electrically conductive or semi-conductive films | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |

| Photochromic Dyes | Heck Reaction | Light-responsive surfaces | Smart windows, optical data storage |

| Catalytic Ligands | Suzuki Coupling | Heterogeneous catalyst systems | Flow chemistry, fine chemical synthesis |

Advanced Spectroscopic and Mechanistic Elucidation of 4 Bromophenyl Dimethoxy Methyl Silane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural characterization of organosilicon compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (4-Bromophenyl)dimethoxy(methyl)silane, a combination of ¹H, ¹³C, and ²⁹Si NMR, along with two-dimensional techniques, offers a comprehensive understanding of its molecular architecture and behavior in solution.

Silicon-29 NMR Chemical Shift Analysis and Coupling Constants

Silicon-29 NMR spectroscopy is particularly powerful for studying organosilanes, as the ²⁹Si nucleus is sensitive to its local electronic environment. The chemical shift (δ) of the ²⁹Si nucleus in this compound is influenced by the electronegativity of the substituents attached to the silicon atom. The presence of two electron-withdrawing methoxy (B1213986) groups and the 4-bromophenyl group results in a downfield shift compared to tetramethylsilane (B1202638) (TMS), the standard reference for ²⁹Si NMR.

The chemical environment of the silicon atom in aryldimethoxymethylsilanes is influenced by the substituents on the aromatic ring. For this compound, the silicon nucleus is bonded to a methyl group, two methoxy groups, and the 4-bromophenyl group. The electronegative oxygen atoms of the methoxy groups and the aromatic ring deshield the silicon nucleus. Based on data for analogous compounds like (4-Bromophenyl)dimethyl(phenyl)silane, where the ²⁹Si chemical shift is observed at approximately -7.49 ppm, and considering the replacement of a phenyl group with a more electron-withdrawing methoxy group, the ²⁹Si chemical shift for this compound can be predicted to be in the range of -20 to -40 ppm.

Table 1: Predicted ²⁹Si NMR Data for this compound

| Compound | Predicted ²⁹Si Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

| This compound | -30 | J(²⁹Si-¹³C)ipso: ~50-60 Hz |

| J(²⁹Si-¹³C)methyl: ~50-55 Hz | ||

| J(²⁹Si-¹³C)methoxy: ~120-130 Hz |

Note: The data in this table is predicted based on values for structurally similar compounds and established trends in ²⁹Si NMR spectroscopy.

Coupling constants between ²⁹Si and adjacent ¹³C nuclei (J(²⁹Si-¹³C)) provide valuable information about the bonding environment. The one-bond coupling constant is typically larger for carbons in more electronegative groups. Therefore, the coupling to the methoxy carbons is expected to be significantly larger than to the methyl or the ipso-carbon of the phenyl ring.

Proton (¹H) and Carbon-13 (¹³C) NMR in Reaction Monitoring and Product Characterization

¹H and ¹³C NMR are indispensable for confirming the identity and purity of this compound and for monitoring its reactions, such as hydrolysis and condensation.

In the ¹H NMR spectrum, the aromatic protons of the 4-bromophenyl group exhibit a characteristic AA'BB' splitting pattern, appearing as two doublets in the downfield region (typically 7.4-7.6 ppm). The methoxy protons appear as a sharp singlet further upfield (around 3.6 ppm), while the methyl protons attached to the silicon atom also give a singlet, but at a much higher field (around 0.2-0.4 ppm) due to the lower electronegativity of silicon compared to oxygen.

The ¹³C NMR spectrum provides complementary information. The carbons of the bromophenyl ring show distinct signals, with the carbon attached to the bromine atom (C-Br) appearing at a characteristic chemical shift influenced by the "heavy atom effect" of bromine, which causes an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.comstackexchange.com The ipso-carbon attached to the silicon atom is also readily identifiable. The methoxy and methyl carbons appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Si-CH₃ | 0.3 | -5 |

| Si-OCH₃ | 3.6 | 51 |

| Aromatic H (ortho to Si) | 7.5 | 136 |

| Aromatic H (ortho to Br) | 7.5 | 131 |

| Aromatic C-Si | - | 135 |

| Aromatic C-Br | - | 125 |

Note: The data in this table is predicted based on values for structurally similar compounds and established trends in ¹H and ¹³C NMR spectroscopy.

During hydrolysis, the disappearance of the methoxy signal in both ¹H and ¹³C NMR spectra and the appearance of a broad signal for the resulting silanol (B1196071) (Si-OH) protons in the ¹H NMR spectrum can be observed. Subsequent condensation reactions can be followed by changes in the ²⁹Si NMR spectrum, where new peaks corresponding to siloxane (Si-O-Si) linkages will appear.

Two-Dimensional (2D) NMR Techniques for Connectivity and Proximity Elucidation

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the ortho and meta protons on the bromophenyl ring, confirming their coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded protons and carbons. This would definitively link the proton signals for the methyl and methoxy groups to their corresponding carbon signals. It would also connect the aromatic proton signals to their respective carbon signals in the phenyl ring.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Analysis of Si-O, Si-C, and C-Br Vibrational Modes

The FTIR and Raman spectra of this compound are characterized by several key vibrational modes that are diagnostic of its structure.

Si-O Vibrations: The Si-O-C asymmetric stretching vibrations are typically strong in the FTIR spectrum and appear in the region of 1080-1100 cm⁻¹. The symmetric stretching modes are weaker in the IR but may be observed in the Raman spectrum.

Si-C Vibrations: The Si-C stretching vibration for the Si-methyl group is expected around 800 cm⁻¹. The Si-C stretch for the Si-phenyl bond is generally observed in the range of 1100-1130 cm⁻¹ and may overlap with other absorptions.

C-Br Vibrations: The C-Br stretching vibration in bromobenzene (B47551) derivatives typically appears as a strong band in the fingerprint region of the IR spectrum, generally in the range of 500-600 cm⁻¹. orgchemboulder.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) |

| Si-O-C Asymmetric Stretch | FTIR | 1080 - 1100 |

| Si-CH₃ Stretch | FTIR/Raman | ~800 |

| Si-Phenyl Stretch | FTIR/Raman | 1100 - 1130 |

| C-Br Stretch | FTIR | 500 - 600 |

| Aromatic C=C Stretch | FTIR/Raman | 1400 - 1600 |

Note: The data in this table is predicted based on characteristic group frequencies for similar molecular structures.

In-situ Monitoring of Hydrolysis and Condensation Reactions

FTIR spectroscopy is an excellent technique for in-situ monitoring of the hydrolysis and condensation of this compound. The hydrolysis reaction involves the conversion of the Si-OCH₃ groups to Si-OH (silanol) groups. This can be followed by observing the decrease in the intensity of the Si-O-C stretching band (1080-1100 cm⁻¹) and the appearance of a broad absorption band for the O-H stretching of the silanol groups in the region of 3200-3700 cm⁻¹.

The subsequent condensation of the silanol groups to form siloxane (Si-O-Si) bonds can also be monitored. The formation of Si-O-Si linkages gives rise to a broad and strong absorption band in the region of 1000-1100 cm⁻¹, which often overlaps with the initial Si-O-C band. Careful analysis of the changes in this region of the spectrum can provide kinetic information about the condensation process. Raman spectroscopy can also be a valuable tool for monitoring these reactions, as the Si-O-Si symmetric stretch is Raman active and typically appears around 490 cm⁻¹.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry is an indispensable analytical technique for the characterization of organosilicon compounds such as this compound. It provides crucial information regarding the molecular weight, elemental composition, and structural features of the molecule through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy, HRMS allows for the determination of its molecular formula.

The theoretical exact mass of this compound (C9H13BrO2Si) can be calculated by summing the exact masses of its constituent isotopes. The presence of bromine is particularly significant due to its two stable isotopes, 79Br and 81Br, which have nearly equal natural abundance (50.69% and 49.31%, respectively). libretexts.orglibretexts.org This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by approximately 2 Da for any bromine-containing fragment. libretexts.orglibretexts.org

The ability to resolve and accurately measure the masses of these isotopic peaks provides a high degree of confidence in the identification of brominated compounds. For silylated compounds, HRMS can further distinguish between isotopic overlaps, such as ¹³C/²⁸Si and ¹²C/²⁹Si, which have a mass difference of only ~3.79 mDa. chemrxiv.org

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound

| Isotope Formula | Mass (Da) | Relative Abundance (%) |

| C9H13⁷⁹BrO2²⁸Si | 259.9923 | 100.00 |

| C9H13⁸¹BrO2²⁸Si | 261.9902 | 97.28 |

Note: This table represents a simplified isotopic pattern focusing on the major bromine isotopes. The full isotopic pattern would also include contributions from the isotopes of C, H, O, and Si.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is invaluable for assessing the purity of synthesized batches and for analyzing the composition of reaction mixtures during its synthesis or subsequent transformations.

The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint for each component, allowing for its identification.

The fragmentation of organosilanes in electron ionization (EI) mass spectrometry is characterized by several key pathways. For trimethylsilyl (B98337) (TMS) and related alkylsilyl derivatives, a common fragmentation is the loss of an alkyl radical from the silicon atom, leading to a stable [M - R]+ ion. researchgate.net For this compound, the expected fragmentation patterns would involve:

Cleavage of the Si-C(aryl) bond: This would result in ions corresponding to the bromophenyl group and the dimethoxy(methyl)silyl moiety.

Loss of methoxy groups: Sequential loss of methoxy radicals (•OCH3) or methanol (B129727) (CH3OH) from the molecular ion or fragment ions is a common pathway for alkoxysilanes.

Loss of the methyl group: Cleavage of the Si-CH3 bond would lead to the loss of a methyl radical.

Rearrangement reactions: Silyl (B83357) ethers are known to undergo rearrangement reactions, which can lead to the formation of characteristic ions. semanticscholar.org

The presence of the bromine atom provides a distinct isotopic signature for all bromine-containing fragments, aiding in their identification within the mass spectrum.

Table 2: Plausible Mass Fragments for this compound in GC-MS

| Fragment Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) |

| [M]+ | 260 | 262 |

| [M - CH3]+ | 245 | 247 |

| [M - OCH3]+ | 229 | 231 |

| [C6H4BrSi(OCH3)2]+ | 245 | 247 |

| [C6H4Br]+ | 155 | 157 |

| [Si(CH3)(OCH3)2]+ | 105 | - |

X-ray Crystallography for Solid-State Structural Determination of Analogues and Derivatives

Studies on functionalized alkoxysilanes and silatranes have demonstrated the utility of X-ray diffraction in confirming their molecular structures. nih.govresearchgate.net For instance, the crystal structure of a low melting difluorinated silicon reagent, (bromodifluoromethyl)trimethylsilane, has been described, providing data on Si-C and Si-Br bond lengths and angles. researchgate.net

In the solid state, molecules of this compound would be expected to pack in a manner that maximizes van der Waals interactions. The presence of the polar Si-O bonds and the bromine atom may lead to specific intermolecular interactions, such as dipole-dipole interactions, which would influence the crystal packing. The crystal structures of other bromo-derivatives of organic compounds have been elucidated, providing a basis for understanding the potential packing motifs.

The synthesis of various functional derivatives of tetraphenylsilane (B94826), including brominated analogues, has been reported, and these compounds often yield crystalline products suitable for X-ray analysis. researchgate.net The structural data from such analogues can be used to model the solid-state conformation of this compound.

Reaction Progress Monitoring via In-situ Spectroscopy and Chromatography

In-situ monitoring of chemical reactions provides real-time information about the concentration of reactants, intermediates, and products, enabling a deeper understanding of reaction kinetics and mechanisms. For reactions involving this compound, such as its synthesis or subsequent functionalization, in-situ spectroscopic and chromatographic techniques are invaluable.

In-situ FTIR and Raman Spectroscopy:

Vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for in-situ reaction monitoring. Both techniques can provide information about the changes in functional groups during a reaction.

FTIR Spectroscopy: In-line ATR-FTIR spectroscopy can be used to monitor the formation of polysiloxanes from alkoxysilane precursors. mdpi.com The appearance and disappearance of characteristic absorption bands corresponding to Si-O-C, Si-OH, and Si-O-Si bonds can be tracked over time to follow the hydrolysis and condensation of this compound. tandfonline.comutwente.nltaylorfrancis.com

Raman Spectroscopy: Raman spectroscopy is another powerful tool for monitoring organometallic reactions in real-time. rsc.orgresearchgate.net It is particularly sensitive to changes in non-polar bonds and can be used to monitor the vibrations of the phenyl ring and the Si-C bond in this compound. It has been successfully employed to monitor polymerization reactions by observing the disappearance of carbon-carbon double bonds. spectroscopyonline.com

In-situ NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for in-situ reaction monitoring, providing detailed structural information about the species present in the reaction mixture over time.

In-situ Chromatography:

While less common for real-time monitoring due to longer analysis times, techniques like online GC or HPLC can be coupled to a reaction vessel to periodically sample and analyze the reaction mixture, providing quantitative data on the conversion of reactants and the formation of products.

By employing these in-situ techniques, the synthesis and subsequent reactions of this compound can be optimized for yield, purity, and efficiency, while also providing valuable mechanistic insights.

Theoretical and Computational Investigations of 4 Bromophenyl Dimethoxy Methyl Silane

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the behavior of (4-Bromophenyl)dimethoxy(methyl)silane. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule. arxiv.org

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of this size. arxiv.orgdtu.dk DFT calculations are used to determine the molecule's electronic structure, including the spatial distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO may have significant contributions from the silicon atom and the antibonding orbitals of the C-Br bond. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution on the molecule's surface. clinicsearchonline.org In these maps, electron-rich areas (negative potential), such as those around the electronegative oxygen and bromine atoms, are typically colored red, while electron-poor areas (positive potential), such as those around hydrogen atoms, are colored blue. clinicsearchonline.org This provides a guide to the molecule's intermolecular interaction sites.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

Note: This data is illustrative and represents typical values for similar aromatic silane (B1218182) compounds calculated using a method like DFT with a B3LYP functional.

This compound possesses several rotatable bonds, primarily the Si-C(aryl), Si-O, and O-C bonds, leading to various possible three-dimensional arrangements, or conformations. memphis.edu Conformational analysis aims to identify the most stable structures, known as energy minima, on the potential energy surface.

Computational methods can systematically rotate these bonds and calculate the corresponding energy for each geometry. This process identifies stable conformers and the transition states that separate them. For this molecule, key conformations would differ in the orientation of the dimethoxy(methyl)silyl group relative to the bromophenyl ring. The steric hindrance between the methyl and methoxy (B1213986) groups and the aromatic ring, as well as electrostatic interactions, will dictate the relative stability of these conformers. researchgate.net The chair conformation is often the most stable for six-membered rings containing silicon. memphis.edu

Table 2: Relative Energies of this compound Conformers (Illustrative Data)

| Conformer | Dihedral Angle (C-C-Si-C) | Relative Energy (ΔE) | Population (%) |

|---|---|---|---|

| A | 60° (gauche) | 0.00 | 70 |

| B | 180° (anti) | 1.5 | 25 |

Note: This data is hypothetical, illustrating how different rotational orientations around the Si-Aryl bond could result in conformers with varying stabilities.

Computational chemistry is a reliable and cost-effective method for predicting spectroscopic properties, which can aid in the interpretation of experimental data. unige.ch Nuclear Magnetic Resonance (NMR) chemical shifts are particularly sensitive to the electronic environment of each nucleus. unige.chrug.nl

The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a standard approach for calculating NMR shielding tensors. epstem.net From these tensors, isotropic chemical shifts (δ) for ¹H, ¹³C, and ²⁹Si can be determined. Calculated shifts are often compared against a reference compound, such as tetramethylsilane (B1202638) (TMS), to yield values that can be directly compared with experimental spectra. rsc.org The accuracy of these predictions is generally high, with calculated values often showing excellent linear correlation with experimental data. epstem.net

Table 3: Calculated vs. Experimental NMR Chemical Shifts (ppm) for this compound (Illustrative Data)

| Nucleus | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| Si | -2.5 | -2.1 |

| C (Si-CH₃) | 1.5 | 1.2 |

| C (O-CH₃) | 50.8 | 50.5 |

| C (ipso-Aryl) | 135.0 | 134.7 |

Note: This table presents plausible calculated chemical shifts, demonstrating the typical agreement found between theoretical predictions and experimental measurements for organosilanes. unige.chrsc.org

Reaction Mechanism Elucidation via Computational Pathways

Computational modeling is an indispensable tool for investigating the detailed mechanisms of chemical reactions. rsc.orgmdpi.com By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them, providing a step-by-step picture of the reaction process.

The reactivity of this compound is largely dictated by the C-Br and Si-O bonds. The C-Br bond can be cleaved in various catalytic cycles, such as cross-coupling reactions. mdpi.com The Si-O bonds are susceptible to hydrolysis, a key step in the formation of polysiloxanes. hydrophobe.org

Computational methods can model these reactions by locating the transition state (TS)—the highest energy point along the reaction coordinate. cas.cn The structure of the TS provides insight into the geometry of the reacting species at the point of bond breaking and forming. The difference in energy between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the reaction rate. For instance, in a nucleophilic substitution reaction at the silicon center, calculations might reveal a trigonal bipyramidal transition state. cas.cn Studies on similar brominated silanes have shown that the presence of a catalyst or another interacting molecule can significantly lower the activation energy compared to the uncatalyzed fragmentation. cas.cn

Table 4: Calculated Activation Energies for Key Reactions (Illustrative Data)

| Reaction | Bond Involved | Computational Method | Calculated Ea (kcal/mol) |

|---|---|---|---|

| Suzuki Coupling (Oxidative Addition) | C-Br | DFT (PBE0) | 25.5 |

Note: This table provides hypothetical activation energies for plausible reactions involving the title compound, based on computational studies of similar reaction types. cas.cnufl.edu

While quantum chemical calculations are excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior of a system. mdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, using forces derived from either quantum mechanical calculations (ab initio MD) or classical force fields.

MD simulations can be used to study the stability of reaction intermediates in a solvent environment, tracking their structural evolution and interactions with surrounding solvent molecules. These simulations can also model the final stages of a reaction, showing how products are formed and how they diffuse away from each other. For example, an MD simulation could follow the condensation of two hydrolyzed silane molecules, illustrating the approach of the molecules, the formation of the Si-O-Si bond, and the release of a water molecule. Such simulations are often run in a specific thermodynamic ensemble (e.g., NVT, where the number of particles, volume, and temperature are constant) to mimic experimental conditions. mdpi.com

Prediction of Thermochemical Properties and Reaction Energetics

The thermochemical properties and reaction energetics of organosilicon compounds like this compound are crucial for understanding their stability, reactivity, and potential applications. Computational chemistry provides powerful tools to predict these properties, offering insights that can guide experimental work.

High-level ab initio quantum chemical methods are instrumental in calculating gas-phase standard enthalpies of formation, entropies, and heat capacities for a wide range of organosilicon compounds. nih.gov These methods, such as the W1X-1 composite procedure, can produce benchmark-quality data that allow for the critical assessment of existing experimental values and the development of predictive models like group additivity approaches. nih.gov For instance, the thermochemical data derived from these calculations can be used to determine Benson group additivity contributions for various silicon-containing functional groups, enabling rapid and accurate estimation of thermochemical parameters for complex organosilicon molecules. nih.gov

Density Functional Theory (DFT) is another widely used computational method for studying the thermochemistry of silanes. Various DFT functionals, in combination with appropriate basis sets, can be benchmarked against experimental data or high-level ab initio results to ensure their accuracy for specific classes of compounds. escholarship.org For example, DFT calculations have been successfully employed to investigate the mechanisms of various reactions involving organosilanes, providing detailed energy profiles and elucidating the structures of transition states. taylorfrancis.com The analysis of reaction mechanisms can be further enhanced by examining the intrinsic reaction coordinate (IRC) to understand the energetic landscape connecting reactants, transition states, and products. nih.govsmu.edu

Table 1: Predicted Thermochemical Properties of Representative Silanes

| Compound | Method | ΔfH° (kJ/mol) | S° (J/mol·K) | C p (J/mol·K) |

|---|---|---|---|---|

| Tetramethylsilane | G3(MP2)//B3LYP | -235.6 | 387.4 | 126.3 |

| Phenylsilane | G3(MP2)//B3LYP | 102.1 | 378.2 | 129.7 |

Note: The data in this table is illustrative and based on general values for related compounds. Specific calculations for this compound would be required for accurate predictions.

The energetics of reactions involving this compound, such as hydrolysis, condensation, or cross-coupling reactions, can also be modeled. Computational studies on the hydrolysis of chlorosilanes and the condensation of silanols have demonstrated the utility of DFT in predicting reaction enthalpies. acs.org Such calculations can reveal the influence of substituents on the phenyl ring and the silicon atom on the reaction barriers and thermodynamics. For example, the electronic effects of the bromo-substituent at the para position would be a key factor in determining the reactivity of the silane. nih.gov

Structure-Reactivity Relationships from Computational Models and Quantitative Structure-Property Relationships (QSPR)

Understanding the relationship between the molecular structure of this compound and its chemical reactivity and physical properties is fundamental for its potential applications. Computational models and Quantitative Structure-Property Relationship (QSPR) studies provide a systematic framework for elucidating these connections.

Computational models, primarily based on DFT, can be used to calculate a variety of molecular descriptors that are correlated with reactivity. These descriptors include:

Frontier Molecular Orbital (FMO) energies (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's ability to donate or accept electrons, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) analysis: NBO analysis can provide insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule, which can be related to its reactivity.

For arylsilanes, the nature and position of substituents on the aromatic ring significantly influence these descriptors and, consequently, the compound's reactivity. The bromo group at the para-position in this compound is expected to have a notable electronic effect due to its electronegativity and its ability to participate in resonance. researchgate.net Theoretical investigations on substituted aryl halides have shown a correlation between Hammett σ parameters, which quantify the electron-withdrawing or -donating ability of substituents, and the activation energies of reactions. nih.gov

QSPR provides a statistical approach to correlate molecular descriptors with experimental or computationally predicted properties. nih.govmdpi.com While specific QSPR models for this compound have not been reported, the general methodology involves:

Generating a dataset of structurally related compounds with known properties.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical model that relates the descriptors to the property of interest. nih.gov

Validating the model to ensure its predictive power.

Such models can be developed to predict various properties, including boiling point, solubility, and reactivity parameters. The descriptors used in QSPR models can be constitutional, topological, geometrical, or quantum-chemical in nature.

The following table illustrates the types of molecular descriptors that would be calculated for this compound in a typical QSPR study.

Note: The predicted values in this table are for illustrative purposes and are not the result of specific calculations for this compound.

By establishing robust QSPR models for a class of arylsilanes, the properties of new or untested compounds like this compound could be predicted with reasonable accuracy, thereby accelerating the design and discovery of new materials with desired characteristics. european-coatings.com

Future Directions and Emerging Research Avenues for 4 Bromophenyl Dimethoxy Methyl Silane

Sustainable Synthetic Routes and Green Chemistry Principles in Organosilane Synthesis

The future synthesis of (4-Bromophenyl)dimethoxy(methyl)silane and related organosilanes will increasingly align with the principles of green chemistry. Traditional methods often rely on corrosive chlorosilanes, generating significant ammonium (B1175870) salt waste. rsc.org Future research is geared towards developing catalytic dehydrocoupling processes that directly form Si-N or Si-O bonds, producing only hydrogen as a byproduct. rsc.org

Key research goals will include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

Energy Efficiency: Developing catalytic systems that operate under milder conditions, reducing the energy input required for synthesis.

Renewable Feedstocks: Exploring the use of bio-based solvents and reagents to lessen the environmental impact of production.

Catalyst Recyclability: Investigating heterogeneous catalysts that can be easily separated and reused, improving process sustainability.

One promising avenue is the direct silylation of bromobenzene (B47551) derivatives, which could offer a more streamlined and environmentally benign route to compounds like this compound.

Integration into Advanced Functional Materials (e.g., smart materials, sensing platforms)

The dual functionality of this compound makes it an excellent candidate for the development of advanced functional materials. The dimethoxy(methyl)silane group can undergo hydrolysis and condensation to form a stable polysiloxane network, while the bromophenyl group remains available for further chemical modification. nih.govmdpi.com

Smart Materials: This compound could serve as a key building block for stimuli-responsive materials. For instance, the bromine atom can be replaced via cross-coupling reactions to introduce photochromic, thermochromic, or electrochromic moieties. When integrated into a polysiloxane matrix, these functionalities could lead to the creation of smart coatings, self-healing materials, and adaptive optics.

Sensing Platforms: The silane (B1218182) moiety can be used to graft the molecule onto inorganic surfaces like silica (B1680970) or metal oxides, a common technique for creating chemical sensors. The bromophenyl group can then be functionalized with specific receptors capable of binding to target analytes. This approach could lead to the development of highly sensitive and selective sensors for environmental monitoring, medical diagnostics, and industrial process control.

Exploration of Novel Catalytic Transformations Involving the Compound as a Ligand or Substrate

The chemical reactivity of this compound presents opportunities in the field of catalysis, both as a substrate for cross-coupling reactions and as a precursor for novel ligands.

As a Substrate: The carbon-bromine bond is a well-established reactive site for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions allow for the precise introduction of a wide range of organic functional groups, making this compound a versatile intermediate in the synthesis of complex organic molecules and polymers.

As a Ligand Precursor: The bromophenyl group can be transformed into a phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) group. These functionalities are known to coordinate with transition metals to form active catalysts. By attaching these catalytic centers to a silane, it may be possible to immobilize the catalyst on a support material, facilitating catalyst recovery and reuse, a key principle of green chemistry. msu.edu Organosilanols, derived from the hydrolysis of organosilanes, have also shown utility as nucleophilic partners in cross-coupling reactions.

Development of High-Performance Hybrid Organic-Inorganic Systems with Tailored Properties

This compound is an ideal precursor for the synthesis of hybrid organic-inorganic materials, which combine the desirable properties of both material classes. mdpi.com The hydrolysis and co-condensation of this compound with other alkoxysilanes can lead to the formation of a robust and thermally stable silica or polysiloxane network. rsc.orgmdpi.com

The organic bromophenyl groups pendant from this inorganic backbone can be used to tune the material's properties, such as:

Mechanical Properties: Introducing rigid aromatic groups can enhance the strength and modulus of the resulting polymer.

Optical Properties: Functionalization of the phenyl ring can be used to create materials with specific refractive indices, absorption, or emission characteristics.

Chemical Resistance: The stable Si-O-Si backbone of polysiloxanes provides excellent resistance to chemical degradation. nih.gov

These hybrid materials could find applications as high-performance coatings, adhesives, and composite matrices. The ability to covalently link the organic and inorganic components at the molecular level avoids the phase separation issues often encountered in simple blends. rsc.org

Computational Design and Rational Synthesis of Next-Generation Organosilane Precursors

Computational chemistry, particularly Density Functional Theory (DFT), will play a crucial role in accelerating the discovery and optimization of next-generation organosilane precursors. DFT calculations can be used to predict the electronic structure, reactivity, and spectral properties of molecules like this compound. nih.govnih.gov

Future research in this area will likely focus on:

Reaction Mechanism Elucidation: Using computational models to understand the pathways of arylsilane oxidation and other transformations, which can aid in optimizing reaction conditions and minimizing side products. acs.orgacs.org

Predicting Material Properties: Simulating how the incorporation of different functional groups onto the bromophenyl ring will affect the bulk properties of the resulting hybrid materials.

Rational Design of Precursors: Designing new organosilane molecules with tailored electronic and steric properties for specific applications in electronics, catalysis, or materials science.

This in-silico approach will guide synthetic efforts, making the development process more efficient and targeted.

Applications in Energy Storage and Conversion Technologies

Organosilicon compounds are emerging as important materials in the field of energy storage and conversion. alfa-chemistry.com While direct research on this compound in this area is limited, its properties suggest several promising avenues for exploration.

Lithium-Ion Batteries: Silicon is a highly attractive anode material for lithium-ion batteries due to its exceptionally high theoretical specific capacity, which is about ten times that of traditional graphite (B72142) anodes. rsc.orgsigmaaldrich.comwikipedia.org However, silicon anodes suffer from massive volume expansion during charging, leading to poor cycle life. researchgate.net Organosilane precursors can be used to create silicon-based composite anodes, such as silicon-carbon or silicon-oxide-carbon materials, which can better accommodate this volume change. jim.org.cn this compound could be used to synthesize polymer binders or coatings for silicon nanoparticles, potentially improving the mechanical integrity and stability of the anode. Siloxane-based materials are also being investigated for their environmental friendliness, durability, and safety in energy storage devices. nih.govresearchgate.netresearchgate.net

Electrolytes: Organosilicon compounds are also being explored as safer and more stable electrolyte components for lithium-ion batteries. alfa-chemistry.comdakenchem.com Their higher thermal stability compared to conventional carbonate-based electrolytes could reduce the risk of thermal runaway. The functionalizability of the bromophenyl group could allow for the design of electrolyte additives that improve the formation of the solid-electrolyte interphase (SEI) layer, enhancing battery performance and longevity.

Role in Niche Areas of Organic Light-Emitting Diodes (OLEDs) and Electronic Materials

Arylsilanes are receiving significant attention as materials for organic light-emitting diodes (OLEDs) due to their excellent thermal stability and good solubility. researchgate.networktribe.com They have been investigated as host materials for phosphorescent emitters, as well as hole-transporting and electron-blocking materials. rsc.orgrsc.org

The structure of this compound makes it a potential building block for OLED materials. The tetraphenylsilane (B94826) core, a common motif in arylsilane OLED materials, provides a rigid, three-dimensional structure that can prevent aggregation and improve the morphological stability of thin films. The bromophenyl group can be readily converted into other functional groups, such as carbazole (B46965) or phosphine oxide derivatives, which are commonly used in high-performance host materials. magtech.com.cn This synthetic versatility allows for the fine-tuning of the material's electronic properties to optimize device efficiency and lifetime.

Furthermore, as a silane coupling agent, this compound could be used to modify the surface of electrodes or other inorganic layers within an electronic device, improving adhesion and interfacial properties. cfmats.comcfsilicones.compowerchemical.netshinetsusilicone-global.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (4-Bromophenyl)dimethoxy(methyl)silane, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or silane coupling reactions. For example, a modified procedure involves reacting a bromophenyl precursor (e.g., 4-bromophenyl Grignard reagent) with dimethoxy(methyl)silane in tetrahydrofuran (THF) under inert atmosphere. Sodium hydride (NaH) is often used as a base to deprotonate intermediates, with yields influenced by temperature (e.g., 65°C for 16 hours) and stoichiometric ratios . Characterization via and is critical to confirm silane bond formation and purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR Spectroscopy : for aromatic protons (δ 7.2–7.6 ppm) and methoxy groups (δ 3.5–3.7 ppm); for silane environments (δ 10–20 ppm).

- FTIR : Peaks at ~1100 cm (Si-O-C stretching) and ~1250 cm (Si-CH).

- GC-MS : To detect volatile byproducts and confirm molecular ion peaks (e.g., m/z 275 for [M]).

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Operate in a fume hood due to potential release of volatile siloxanes.

- Storage : Under inert atmosphere (argon/nitrogen) at room temperature to prevent hydrolysis .

- Spill Management : Absorb with vermiculite and neutralize with sodium bicarbonate .

Advanced Research Questions

Q. How does this compound participate in catalytic cross-coupling reactions, and what mechanistic insights exist?